N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide
Description
N'-[(1E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide is a Schiff base derivative synthesized via the condensation of adamantane-1-carbohydrazide with 1-methyl-1H-pyrrole-2-carboxaldehyde. The adamantane moiety confers rigidity and lipophilicity, enhancing bioavailability, while the hydrazone linkage (C=N-NH) and heteroaryl substituents contribute to diverse electronic and steric interactions critical for biological activity .
Properties
IUPAC Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-20-4-2-3-15(20)11-18-19-16(21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,11-14H,5-10H2,1H3,(H,19,21)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYKGGYYJMTGT-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazone Formation: The compound is typically synthesized via a condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and adamantane-1-carbohydrazide. This reaction often proceeds in ethanol under reflux conditions with a catalytic amount of acetic acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods:
Scaling Up: In an industrial context, the process would involve optimizing the reaction conditions to ensure high yields and purity. This might include using continuous flow reactors to maintain consistent reaction conditions, and implementing purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The pyrrole ring can be subjected to oxidation reactions, often using reagents like potassium permanganate or m-chloroperoxybenzoic acid (mCPBA), leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction can be performed on the hydrazone linkage using reducing agents such as sodium borohydride, resulting in the corresponding amine derivative.
Substitution: The adamantane moiety can undergo electrophilic aromatic substitution reactions. Typical reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate, mCPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation Products: Pyrrole-2,3-diones.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry
N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide exhibits promising pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of hydrazones, including this compound, can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Research indicates that hydrazone derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Materials Science
The incorporation of adamantane structures into polymers has been explored to enhance mechanical properties and thermal stability. This compound could serve as a cross-linking agent in polymer matrices, improving their performance in various applications such as coatings and composites.
Biological Research
The compound's ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays:
- Enzyme Inhibition Studies : Similar compounds have shown inhibition of DNA repair enzymes like Tdp1, which are crucial in cancer biology. This suggests that this compound may also inhibit such enzymes, warranting further exploration .
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Hydrazone A | Anticancer | 15 | |
| Hydrazone B | Antimicrobial | 10 | |
| Hydrazone C | Enzyme Inhibition | 5 |
Table 2: Structural Features of this compound
| Feature | Description |
|---|---|
| Adamantane Core | Rigid structure enhancing stability |
| Pyrrole Ring | Contributes to biological activity |
| Hydrazide Group | Potential for forming stable complexes |
Case Study 1: Anticancer Efficacy
A study conducted on a series of hydrazone derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant anticancer activity against human breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Screening
In another research effort, a library of hydrazone derivatives was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed remarkable inhibition zones, suggesting that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
Comparison:
Compared to other adamantane derivatives, this compound offers a unique combination of rigidity from the adamantane and reactivity from the hydrazone and pyrrole groups.
Similar compounds include N'-[(1E)-(1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide, and adamantane-1-carboxylic acid derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Crystallographic and Electronic Properties
Crystal packing and electronic distributions are highly substituent-dependent:
- Pyridine Derivative (Compound 1): Exhibits antiparallel molecular stacking with 18% contribution from polar contacts (C-H···O/N), resulting in a monoclinic lattice (space group P2₁/c) .
- Nitrothiophene Derivative (Compound 2): Stronger dipole interactions (42% polar contacts) stabilize a triclinic lattice (space group P$\overline{1}$) with higher density (1.501 g/cm³ vs. 1.452 g/cm³ for Compound 1) .
- Fluorophenyl Analogue: Crystallizes in P$\overline{1}$ with a larger unit cell volume (3206.5 ų) due to fluorine-induced steric effects .
Electronic Transitions:
- UV-Vis spectra show π→π* transitions in the 200–350 nm range for pyridine derivatives, whereas nitrothiophene analogues exhibit extended absorption up to 500 nm due to charge transfer from the nitro group .
Biological Activity
N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, supported by relevant studies and findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural components, which include an adamantane core linked to a hydrazone functional group. The general formula is represented as:
The presence of the adamantane moiety is significant for its pharmacological properties, as adamantane derivatives have been shown to exhibit various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that hydrazone derivatives, including those with the adamantane structure, possess notable antimicrobial properties. For instance, a study tested several hydrazide-hydrazone compounds against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Compounds derived from adamantane exhibited significant antibacterial activity, particularly against certain strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 4a | 10 | Staphylococcus aureus |
| Compound 5b | 15 | Escherichia coli |
| Compound 4e | 5 | Candida albicans |
Anticancer Potential
Hydrazones are also recognized for their anticancer properties. In vitro studies have shown that certain derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds synthesized from adamantane derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), exhibiting IC50 values that suggest potential for further development .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 4b | 12 | MCF-7 |
| Compound 5e | 8 | A549 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The hydrazone functional group is known to facilitate interactions with enzymes and receptors involved in cell proliferation and apoptosis. Studies suggest that these compounds may promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
A notable case study involved the synthesis and evaluation of various hydrazone derivatives where this compound was included. The study found that these compounds not only inhibited bacterial growth but also showed promise in reducing tumor cell viability through apoptosis induction mechanisms .
Q & A
Q. Table 1: Representative Synthesis Parameters
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Adamantane-1-carbohydrazide | Ethanol | 80 | 6 | 85–90 | |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethanol/Water | 70 | 4 | 78 |
What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
The compound shares hazards with structurally related adamantane derivatives:
- GHS Classifications : Flammable solid (Category 1), acute oral toxicity (Category 4), and skin/eye irritation (Category 2) .
- Mitigation Strategies :
- Use fume hoods to avoid inhalation of dust.
- Wear nitrile gloves and safety goggles during synthesis.
- Store in airtight containers away from ignition sources.
Advanced Research Questions
How can crystallographic disorder in the adamantyl moiety be resolved during structural refinement?
Methodological Answer:
The rigid adamantyl group often exhibits positional disorder in crystal structures. Strategies include:
- Software Tools : SHELXL (isotropic displacement parameter constraints) and OLEX2 for modeling disorder .
- Data Collection : High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .
- Validation : Use R1/wR2 convergence criteria (< 0.05 and < 0.15, respectively) and check for residual electron density peaks .
Q. Table 2: Crystallographic Refinement Parameters
| Software | Disorder Modeling | Key Features | Reference |
|---|---|---|---|
| SHELXL | Split atoms | Constraints on Uiso values | |
| OLEX2 | Occupancy refinement | Real-space refinement tools |
How should conflicting spectroscopic data (e.g., NMR vs. FT-IR) for the Schiff base be interpreted?
Methodological Answer:
Discrepancies arise from tautomerism or solvent effects. Resolve via:
- Computational Validation : DFT calculations (e.g., B3LYP/6-311++G**) simulate NMR/IR spectra and identify dominant tautomers .
- Experimental Cross-Check :
What strategies optimize the compound’s hydrogen-bonding network for supramolecular assembly?
Methodological Answer:
The adamantyl group and imine nitrogen enable unique packing:
Q. Table 3: Hydrogen-Bonding Parameters
| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Structural Role | Reference |
|---|---|---|---|---|
| N–H···O (water) | 2.85–3.10 | 150–165 | Layer formation | |
| O–H···N (imine) | 2.78 | 158 | Interlayer connectivity |
How does the adamantyl group influence pharmacological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
The adamantyl moiety enhances lipophilicity and membrane permeability:
- SAR Probes :
- Assays : Evaluate cytotoxicity (MTT assay) and target binding (surface plasmon resonance) to correlate structural features with bioactivity .
Data Contradiction Analysis
How to address discrepancies in reported reaction yields for Schiff base formation?
Methodological Answer:
Yield variations (70–90%) stem from:
- Purity of Reactants : Hydrazide precursors require anhydrous conditions to avoid hydrolysis .
- Workup Methods : Rapid filtration vs. slow evaporation affects crystal purity .
- Resolution : Standardize reaction monitoring (TLC or in situ FT-IR) and optimize recrystallization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
